molecular formula C15H14N8O B15161189 Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone CAS No. 143201-21-2

Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone

Cat. No.: B15161189
CAS No.: 143201-21-2
M. Wt: 322.32 g/mol
InChI Key: VJKBBWAFUKZMHB-UHFFFAOYSA-N
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Description

Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone typically involves the condensation of imidazole derivatives under controlled conditions. One common method includes the reaction of imidazole with formaldehyde and a suitable catalyst to form the desired compound . The reaction conditions often require a solvent such as methanol or ethanol and may be conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .

Scientific Research Applications

Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is unique due to its specific arrangement of imidazole rings and the methanone linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

143201-21-2

Molecular Formula

C15H14N8O

Molecular Weight

322.32 g/mol

IUPAC Name

bis[5-(1H-imidazol-5-ylmethyl)-1H-imidazol-2-yl]methanone

InChI

InChI=1S/C15H14N8O/c24-13(14-18-5-11(22-14)1-9-3-16-7-20-9)15-19-6-12(23-15)2-10-4-17-8-21-10/h3-8H,1-2H2,(H,16,20)(H,17,21)(H,18,22)(H,19,23)

InChI Key

VJKBBWAFUKZMHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC2=CN=C(N2)C(=O)C3=NC=C(N3)CC4=CN=CN4

Origin of Product

United States

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